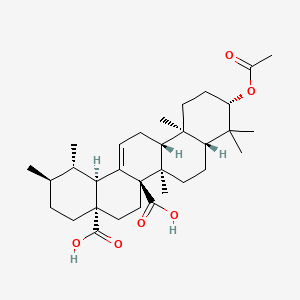

O-Acetylquinovic acid

Description

O-Acetylquinovic acid is a triterpenoid derivative of quinovic acid, a naturally occurring compound classified under pentacyclic triterpenes. Such modifications are common in triterpenoids to enhance bioavailability or bioactivity . Quinovic acid itself (C₃₀H₄₆O₅, MW 486.70 g/mol) exhibits a polar surface area of 94.80 Ų, moderate lipophilicity (AlogP: 6.15), and diverse biological targets, including cyclooxygenase-1 (COX-1), nuclear factor kappa-B (NF-κB), and cytochrome P450 enzymes . The acetylation likely alters these properties, as discussed below.

Properties

CAS No. |

7346-27-2 |

|---|---|

Molecular Formula |

C32H48O6 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

InChI |

InChI=1S/C32H48O6/c1-18-10-15-31(26(34)35)16-17-32(27(36)37)21(25(31)19(18)2)8-9-23-29(6)13-12-24(38-20(3)33)28(4,5)22(29)11-14-30(23,32)7/h8,18-19,22-25H,9-17H2,1-7H3,(H,34,35)(H,36,37)/t18-,19+,22+,23-,24+,25+,29+,30-,31+,32-/m1/s1 |

InChI Key |

HHCKJOUTBSMSAY-DPZQDLBJSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylquinovic acid involves the acetylation of quinovic acid. This process typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the quinovic acid molecule .

Industrial Production Methods: Industrial production of O-Acetylquinovic acid follows similar synthetic routes but on a larger scale. The process involves the extraction of quinovic acid from natural sources, followed by its chemical modification through acetylation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: O-Acetylquinovic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinovic acid derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinovic acid derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

O-Acetylquinovic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of various triterpenoid derivatives, which are studied for their unique chemical properties.

Biology: The compound is investigated for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer effects.

Medicine: Research explores its therapeutic potential in treating diseases like cancer, viral infections, and inflammatory disorders.

Industry: O-Acetylquinovic acid is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mechanism of Action

The mechanism of action of O-Acetylquinovic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase-dependent pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The table below compares O-acetylquinovic acid with quinovic acid and its glycosylated derivative, quinovic acid 3-O-α-L-rhamnopyranoside:

Key Observations :

- Glycosylation introduces polar sugar groups, improving solubility but limiting blood-brain barrier penetration .

Quinovic Acid

- Targets : COX-1, NF-κB, STAT3, CYP3A4 .

- Activities : Anti-inflammatory, anti-cancer, and enzyme inhibitory effects.

O-Acetylquinovic Acid

- Inferred Targets: Similar to quinovic acid but with enhanced stability (acetyl protects hydroxyl groups from metabolic glucuronidation) .

- Potential Advantages: Increased COX-1 inhibition (analogous to aspirin’s acetyl-mediated mechanism) . Improved pharmacokinetics due to slower hepatic clearance.

Quinovic Acid Glycosides

- Activities: Antiviral (e.g., against HIV) and immunomodulatory effects reported in Nauclea diderrichii .

- Limitations : Reduced cellular uptake due to larger size and polarity.

Analytical Characterization

- Quinovic Acid: Characterized via HPLC-MS and NMR, with retention time ~12.5 min (C18 column, acetonitrile-water gradient) .

- O-Acetylquinovic Acid: Expected to elute later in reverse-phase chromatography due to higher lipophilicity .

- Glycosides: Detectable via LC-ESI-MS/MS with diagnostic sugar fragmentation patterns (e.g., m/z 146 for rhamnose) .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and purifying O-Acetylquinovic acid from plant matrices while preserving structural integrity?

- Methodological Answer : Use sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to fractionate plant extracts. Purification via column chromatography (silica gel or Sephadex LH-20) should be coupled with TLC/HPLC monitoring. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure subsampling protocols adhere to particle size homogeneity and analytical reproducibility standards .

Q. How should researchers design experiments to confirm the acetylated position in O-Acetylquinovic acid using spectroscopic techniques?

- Methodological Answer : Employ 2D-NMR (HSQC, HMBC) to map proton-carbon correlations and identify acetylation sites. Compare experimental data with literature-reported chemical shifts for analogous quinovic acid derivatives. Cross-validate using enzymatic deacetylation followed by LC-MS to track mass shifts (e.g., loss of 42 Da). Document deviations from established protocols and include negative controls .

Q. What quality control measures are critical during the synthesis of O-Acetylquinovic acid derivatives to ensure reproducibility?

- Methodological Answer : Implement in-process controls (e.g., TLC at each reaction step) and characterize intermediates via melting point, IR, and NMR. Use standardized reaction conditions (temperature, solvent purity, catalyst ratios) and report yield variability. Include replicate analyses (n ≥ 3) to quantify uncertainty in spectral data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for O-Acetylquinovic acid across studies?

- Methodological Answer : Conduct a meta-analysis of published data to identify solvent- or instrument-dependent shifts. Replicate conflicting experiments under controlled conditions (e.g., identical deuterated solvents, field strength). Use quantum mechanical calculations (DFT) to predict shifts and compare with empirical data. Address outliers through collaborative inter-laboratory validation .

Q. What strategies are effective in reconciling conflicting bioactivity reports for O-Acetylquinovic acid across in vitro models?

- Methodological Answer : Systematically evaluate cell line specificity, assay conditions (e.g., serum concentration, incubation time), and compound solubility. Use dose-response curves to quantify potency (EC₅₀/IC₅₀) and validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply sensitivity analysis to identify confounding variables .

Q. How can computational modeling be integrated with experimental data to elucidate the conformational dynamics of O-Acetylquinovic acid in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to predict dominant conformers. Validate with NOESY/ROESY NMR to detect spatial proximities. Compare calculated and experimental free energy landscapes to refine models. Publish raw trajectory data and simulation parameters for reproducibility .

Q. What systematic approaches should be used to investigate enzymatic acetylation mechanisms in O-Acetylquinovic acid biosynthesis?

- Methodological Answer : Combine gene knockout/knockdown studies in plant models with metabolomic profiling to trace precursor accumulation. Use isotopic labeling (¹⁴C-acetate) to track acetylation kinetics. Characterize enzyme specificity via in vitro assays with recombinant acetyltransferases and structural analogs of quinovic acid .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-referencing spectral, computational, and bioassay data. Use funnel plots or Bland-Altman analysis to assess inter-study variability .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation datasets in public repositories .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including subsampling protocols and analytical uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.